4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one
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Overview
Description
The compound 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one is a chemical structure that has been the subject of various synthetic and structural studies. It is a derivative of tricyclic compounds that have been explored for their unique chemical properties and potential applications in organic synthesis.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the synthesis of 10-oxatricyclo[5.2.1.0(2,6)]decadienones involves tosylmethylation of a furan derived cyclo-adduct followed by O-ethylation and subsequent displacement reactions . Additionally, the synthesis of diepoxytricyclo[5.2.1.0(2,6)]decane isomers has been achieved through partial epoxidation and further oxidation or addition reactions . These synthetic routes provide insights into the methodologies that could potentially be applied to the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of compounds closely related to this compound has been investigated using various analytical techniques. For example, the crystal structure of a dioxatricyclo compound was determined by X-ray single crystal diffraction, revealing its triclinic space group and confirming the stereochemistry of the adduct . These studies are crucial for understanding the three-dimensional arrangement of atoms in the molecule and the implications for its reactivity and physical properties.
Chemical Reactions Analysis
The reactivity of similar tricyclic dioxatricyclo compounds has been explored through experimental and theoretical studies. Ab initio molecular orbital and experimental pi-selectivities of hydride additions to related compounds have been described, supporting anti-selectivities in reactions, which align with experimental findings . These analyses provide a foundation for understanding the chemical behavior of this compound in various reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of tricyclic dioxatricyclo compounds are influenced by their molecular structure. The experimental and computational studies provide insights into the electrostatic interactions and electron donation effects within the molecule . These properties are essential for predicting the solubility, stability, and reactivity of the compound in different environments.
properties
IUPAC Name |
4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-8-7-4(3-10-8)5-1-2-6(7)11-5/h1-2,4-7H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAQKKYOUVIGII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C=CC(C2C(=O)O1)O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00317983 |
Source
|
Record name | 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00317983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
72150-22-2 |
Source
|
Record name | 72150-22-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=323756 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00317983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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